molecular formula C13H10BrN3 B1627047 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine CAS No. 864685-42-7

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine

Cat. No.: B1627047
CAS No.: 864685-42-7
M. Wt: 288.14 g/mol
InChI Key: HLHMAAUXXGSURW-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine” is a type of heterocyclic compound . It is also known as ABT-702 dihydrochloride, which is an adenosine kinase inhibitor . The compound is insoluble in water but soluble in DMSO .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions. For instance, the synthesis of triazole-pyrimidine hybrids involves a series of reactions including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking . Another method involves the annulation of a pyrimidine ring to 2-aminoindoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques. For instance, the structure of 4-(3-bromophenyl)pyrimidin-2-amine was studied using IR, NMR, and X-Ray diffraction analysis . Another study used computational tools to investigate the molecular and electronic behavior of pyrimidine‑2‑thiones .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported the synthesis of pyrimido[1,2-a]indoles via a three-step protocol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the compound ABT-702 dihydrochloride has a melting point of 227-245 °C . Another compound, 4-(3-Bromophenyl)pyrimidin-2-amine, is described as a white to yellow powder or crystals .

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine in lab experiments include its potent anticancer activity, its ability to inhibit various enzymes and signaling pathways, and its potential use in the treatment of neurological disorders. However, the limitations of using this compound include its low solubility and stability, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine. One potential direction is to study the effectiveness of this compound in combination with other anticancer drugs to enhance its activity. Another direction is to study the potential use of this compound in the treatment of other diseases such as viral infections. Additionally, the development of new synthetic methods for the production of this compound could also be explored to improve its solubility and stability.

Scientific Research Applications

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-9-5-6-17-8-12(16-13(17)15-9)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHMAAUXXGSURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592220
Record name 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-42-7
Record name 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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